molecular formula C20H24N2O2S2 B2992925 N-methyl-2-(3-(phenylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893098-57-2

N-methyl-2-(3-(phenylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2992925
CAS No.: 893098-57-2
M. Wt: 388.54
InChI Key: OVZSOAYEDOWSQJ-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(phenylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a chemical compound that has garnered significant interest due to its potential therapeutic and environmental applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and industrial applications .

Preparation Methods

The synthesis of N-methyl-2-(3-(phenylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves several key steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another significant synthetic route . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-methyl-2-(3-(phenylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiol derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industry as a corrosion inhibitor and in the fabrication of organic semiconductors .

Comparison with Similar Compounds

N-methyl-2-(3-(phenylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic, both contain thiophene frameworks but differ in their specific substituents and biological activities . The unique structure of this compound allows it to exhibit a broader range of activities, making it distinct from these similar compounds.

Properties

IUPAC Name

N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c1-21-19(24)18-15-10-6-3-7-11-16(15)26-20(18)22-17(23)12-13-25-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZSOAYEDOWSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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